Fenoxaprop-P-ethyl

Übersicht

Beschreibung

Fenoxaprop-P-ethyl is a post-emergence herbicide used to control annual and perennial grasses . It is a chiral molecule existing in the R- and S-forms . Fenoxaprop-P is the R-isomer . It is widely applied in rice ecosystems for weeding .

Synthesis Analysis

This compound is one of the 2-(4-aryloxyphenoxy) propionic acids, which is used for control of annual and perennial grass in barley, wheat, onion, and so on . It is an aryloxyphenoxypropionate post-emergence herbicide inhibiting fatty acid synthesis in grasses through inhibition of acetyl CoA carboxylase . The degradation of this compound seems to be mainly hydrolysis to fenoxaprop-P .

Molecular Structure Analysis

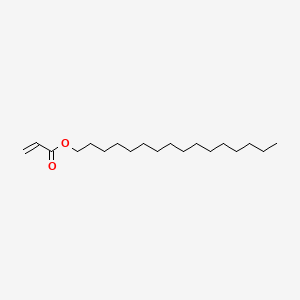

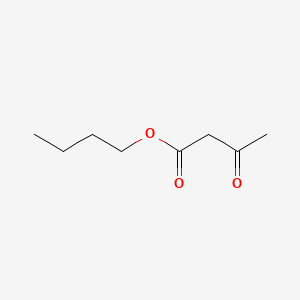

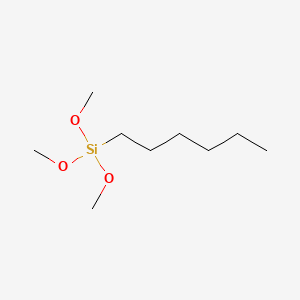

The molecular formula of this compound is C18H16ClNO5 . It has an average mass of 361.776 Da and a monoisotopic mass of 361.071686 Da .

Chemical Reactions Analysis

This compound is quickly taken up by the leaves and stems of the grassy weeds . Biochemically, it predominantly inhibits the synthesis of fatty acids in the meristem tissues of the grassy weeds .

Physical And Chemical Properties Analysis

This compound has a low aqueous solubility and a low volatility .

Wissenschaftliche Forschungsanwendungen

Aquatische Ökosysteme und Cyanobakterienmanagement

Fenoxaprop-P-ethyl (FE) wurde hinsichtlich seiner Auswirkungen auf Microcystis aeruginosa, ein Cyanobakterium, das für schädliche Algenblüten in Süßwassersystemen verantwortlich ist, untersucht . Untersuchungen zeigen, dass niedrige Konzentrationen von FE das Wachstum und den Chlorophyllgehalt von M. aeruginosa stimulieren können, während höhere Konzentrationen diese Faktoren hemmen. Dieser duale Effekt deutet auf mögliche Anwendungen bei der Steuerung von Cyanobakterienpopulationen hin, um die ökologischen Auswirkungen auf aquatische Ökosysteme zu mindern.

Herbizidresistenz und Unkrautbekämpfung

Studien haben gezeigt, dass Alopecurus japonicus, eine Unkrautart, durch einen verstärkten Metabolismus eine Resistenz gegen FE entwickelt hat . Das Verständnis der genetischen Mechanismen hinter dieser Resistenz kann zur Entwicklung neuer Strategien für das Unkrautmanagement in der Landwirtschaft führen und so die anhaltende Wirksamkeit von FE als Post-Emergence-Herbizid sicherstellen.

Landwirtschaftliche Anwendungen

FE wird häufig als Post-Emergence-Herbizid zur Bekämpfung von einjährigen und mehrjährigen Gräsern in Kulturen wie Sojabohnen, Gemüse, Rüben, Erdnüssen, Raps, Leinen und Baumwolle eingesetzt . Seine Anwendung trägt dazu bei, die Ernteerträge durch wirksames Management von Unkrautpopulationen zu erhalten, was für die globale Ernährungssicherheit entscheidend ist.

Rasenpflege

In der Rasenpflege und im Rasenmanagement wird FE zur Nachlaufbekämpfung verschiedener einjähriger Sommergräser eingesetzt, darunter Knäuelgras und Gänsefuß . Seine selektive herbizide Wirkung ermöglicht die Erhaltung wünschenswerter Grassorten, während invasive Grasunkräuter eliminiert werden.

Umwelttoxikologie

Die Umweltauswirkungen von FE, insbesondere seine Ökotoxizität, sind ein Bereich der aktiven Forschung. Das Verständnis der physiologischen und biochemischen Reaktionen von Nicht-Zielorganismen auf FE-Exposition ist entscheidend, um seine Sicherheit zu beurteilen und die rationale Anwendung von Herbiziden zu leiten, um Umweltschäden zu minimieren .

Herbizidformulierung und Löslichkeit

Die chemischen Eigenschaften von FE, wie seine geringe Wasserlöslichkeit und Flüchtigkeit, sind für seine Formulierung als Herbizid wichtig . Die Forschung in diesem Bereich konzentriert sich auf die Optimierung der Formulierung, um ihre Wirksamkeit zu verbessern und die erforderliche Dosierung zu reduzieren, wodurch das Potenzial für Umweltverschmutzung verringert wird.

Genexpressionsstudien

Die Auswirkungen von FE auf die Genexpression, insbesondere in Bezug auf die Photosynthese und die Toxinproduktion bei Cyanobakterien, sind ein weiterer wichtiger Forschungsbereich . Durch die Untersuchung der Veränderungen der Genexpression können Wissenschaftler Einblicke in die umfassenderen ökologischen Auswirkungen des Herbizideinsatzes gewinnen und umweltfreundlichere landwirtschaftliche Praktiken entwickeln.

Pestizidsynergie und Kombination

Die Forschung zur kombinierten Anwendung von FE mit anderen Pestiziden kann zur Entwicklung synergistischer Formulierungen führen, die die Unkrautbekämpfungseffizienz verbessern . Dieser Ansatz kann die Gesamtchemikalienbelastung in landwirtschaftlichen Umgebungen reduzieren und nachhaltige Anbaupraktiken fördern.

Wirkmechanismus

Target of Action

Fenoxaprop-P-ethyl primarily targets the Nitric Oxide Synthase (NOS) , an enzyme that plays a crucial role in the production of nitric oxide . Nitric oxide is a key signaling molecule in the cardiovascular system, and its production is essential for maintaining vascular health.

Mode of Action

This compound is a proprietary combination of nitrate and L-arginine that provides the beneficial cardiovascular effects of nitrates . It works by preventing the endothelial cell’s depletion of L-arginine, thereby overcoming the associated problem of nitrate tolerance . This allows patients to receive the continuous, 24-hour benefit of a potent nitrate product, thus sustaining the desired vasodilation effect .

Biochemical Pathways

This compound predominantly inhibits the synthesis of fatty acids in the meristem tissues of the grassy weeds . This inhibition disrupts the normal growth and development of the weeds, leading to their eventual death .

Pharmacokinetics

It is known that this compound is a racemic mixture, containing equal amounts of this compound (r-enantiomer) and fenoxaprop-m-ethyl (s-enantiomer) .

Result of Action

The result of this compound action is the sustained vasodilation effect, which is beneficial for patients with conditions like chronic angina . In the context of weed control, the action of this compound leads to the death of the targeted weeds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the persistence of this compound in the soil of a wheat field occurred rapidly to moderately with the mean half-life of 11.8 days . Persistence was found to be dependent on the weather parameters as well as physicochemical properties of the soil and herbicides . It may persist in water systems under certain conditions .

Safety and Hazards

Fenoxaprop-P-ethyl may be harmful if swallowed or if absorbed through skin . It causes moderate eye irritation . Avoid contact with skin, eyes, or clothing . Wash thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet . Remove and wash contaminated clothing before reuse .

Biochemische Analyse

Biochemical Properties

Fenoxaprop-P-ethyl plays a significant role in biochemical reactions by inhibiting the enzyme acetyl-CoA carboxylase. This enzyme is crucial for fatty acid synthesis in grasses. By inhibiting acetyl-CoA carboxylase, this compound disrupts the production of fatty acids, leading to the death of targeted grass species . The interaction between this compound and acetyl-CoA carboxylase is highly specific, and the herbicide binds to the enzyme’s active site, preventing its normal function .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In cyanobacteria such as Microcystis aeruginosa, exposure to this compound can stimulate cell density, chlorophyll a content, and protein content at low concentrations, while higher concentrations inhibit these parameters . The compound also enhances the activities of antioxidant enzymes like superoxide dismutase and catalase, indicating an oxidative stress response . Additionally, this compound affects the expression levels of photosynthesis-related genes and microcystin synthase-related genes, demonstrating its impact on gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis. By binding to the enzyme’s active site, this compound prevents the carboxylation of acetyl-CoA, a critical step in the biosynthesis of long-chain fatty acids . This inhibition leads to the accumulation of acetyl-CoA and a subsequent decrease in fatty acid production, ultimately causing cell death in susceptible grass species .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound tends not to be persistent in soils but may persist in water systems under certain conditions . Studies have shown that this compound can degrade over time, with its half-life varying depending on environmental factors . Long-term exposure to this compound can lead to chronic toxicity in mammals and other organisms, highlighting the importance of monitoring its stability and degradation in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In zebrafish embryos, exposure to this compound at high concentrations results in acute toxicity, reduced heartbeat and hatching rates, and increased malformation rates . In mammals, high doses of this compound can lead to oxidative stress, reduced ovary weight, and impaired oocyte quality . These findings indicate that the compound’s toxicity is dose-dependent, with higher doses causing more severe adverse effects .

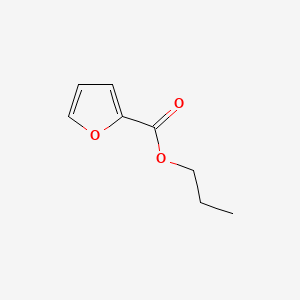

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by hydrolysis to fenoxaprop acid, which can be further transformed into 2-benzoxazolinone . These metabolites can be absorbed and translocated into other crop plants, causing physiological disturbances . The compound also affects various metabolic pathways in zebrafish embryos, including folate pathways and ABC transport protein pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has low aqueous solubility but is soluble in many organic solvents, allowing it to be effectively absorbed by plants . The compound tends not to be persistent in soils but may persist in water systems under certain conditions . Its distribution within the plant is influenced by its solubility and environmental factors .

Subcellular Localization

The subcellular localization of this compound is primarily within the chloroplasts, where it exerts its herbicidal effects by inhibiting acetyl-CoA carboxylase . This localization is crucial for its function, as the enzyme is located within the chloroplasts. The compound’s activity is influenced by its ability to reach and interact with the target enzyme within the chloroplasts .

Eigenschaften

IUPAC Name |

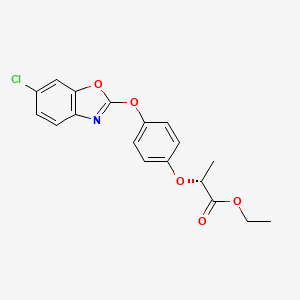

ethyl (2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO5/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18/h4-11H,3H2,1-2H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKBPHSEKWERTG-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034598 | |

| Record name | Fenoxaprop-P-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71283-80-2 | |

| Record name | Fenoxaprop P-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71283-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoxaprop-P-ethyl [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071283802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoxaprop-P-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]-, ethyl ester, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-2[4-[(6-chloro-2-benzoxazolyl)oxy]-phenoxy]-propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOXAPROP-P-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54CSW9U08K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.